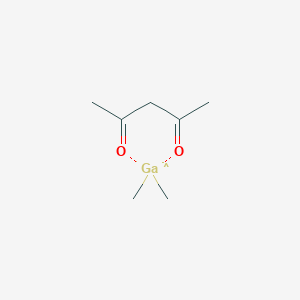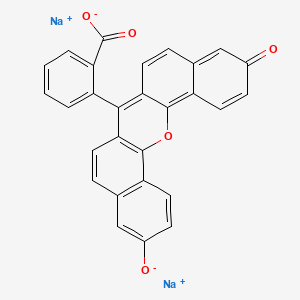
Disodium 2-(11-oxido-3-oxo-3H-dibenzo(c,h)xanthen-7-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium 2-(11-oxido-3-oxo-3H-dibenzo(c,h)xanthen-7-yl)benzoate is a chemical compound with the molecular formula C28H14Na2O5 and a molecular weight of 476.387 g/mol . It is known for its complex structure, which includes a dibenzo xanthenyl group and a benzoate moiety. This compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of Disodium 2-(11-oxido-3-oxo-3H-dibenzo(c,h)xanthen-7-yl)benzoate involves several steps. One common method includes the reaction of 3-oxo-3H-dibenzo(c,h)xanthene-7-carboxylic acid with sodium hydroxide to form the disodium salt. The reaction is typically carried out under controlled temperature and pH conditions to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Des Réactions Chimiques
Disodium 2-(11-oxido-3-oxo-3H-dibenzo(c,h)xanthen-7-yl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: It can be reduced using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using catalysts to facilitate the reaction.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Disodium 2-(11-oxido-3-oxo-3H-dibenzo(c,h)xanthen-7-yl)benzoate is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Mécanisme D'action
The mechanism of action of Disodium 2-(11-oxido-3-oxo-3H-dibenzo(c,h)xanthen-7-yl)benzoate involves its interaction with molecular targets and pathways within cells. The compound can bind to specific proteins or enzymes, altering their activity and affecting various biochemical pathways. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation .
Comparaison Avec Des Composés Similaires
Disodium 2-(11-oxido-3-oxo-3H-dibenzo(c,h)xanthen-7-yl)benzoate can be compared with other similar compounds, such as:
Disodium 2-(11-hydroxy-3-oxo-3H-dibenzo(c,h)xanthen-7-yl)benzoate: This compound has a similar structure but with a hydroxyl group instead of an oxido group.
Spiro[7H-dibenzo(c,h)xanthene-7,1’(3’H)-isobenzofuran]-3’-one,3,11-dihydroxy-, disodium salt: This compound also contains a dibenzo xanthenyl group but differs in its spiro structure and additional hydroxyl groups.
The uniqueness of this compound lies in its specific oxido and benzoate groups, which confer distinct chemical and physical properties, making it valuable for various applications .
Propriétés
Numéro CAS |
6359-10-0 |
|---|---|
Formule moléculaire |
C28H16NaO5 |
Poids moléculaire |
455.4 g/mol |
Nom IUPAC |
disodium;2-(7-oxido-19-oxo-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(22),3(12),4(9),5,7,10,13,15,17,20-decaen-13-yl)benzoate |
InChI |
InChI=1S/C28H16O5.Na/c29-17-7-9-19-15(13-17)5-11-23-25(19)32-26-20-10-8-18(30)14-16(20)6-12-24(26)28(23)22-4-2-1-3-21(22)27(31)33-28;/h1-14,29-30H; |
Clé InChI |
NEMYUTJDLCGYRT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=C3C=CC4=CC(=O)C=CC4=C3OC5=C2C=CC6=C5C=CC(=C6)[O-])C(=O)[O-].[Na+].[Na+] |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C5=C(C=C4)C=C(C=C5)O)OC6=C3C=CC7=C6C=CC(=C7)O.[Na] |
| 6359-10-0 | |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


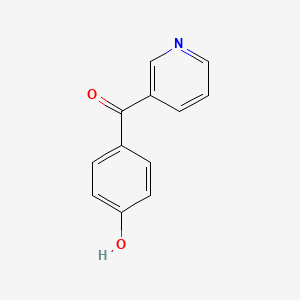
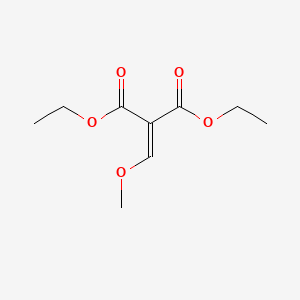
![1-[3-(Dimethylamino)propyl]-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile](/img/structure/B1623145.png)

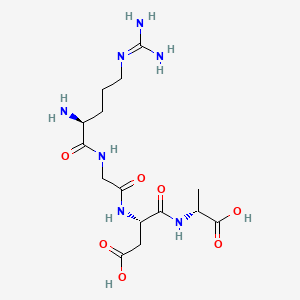
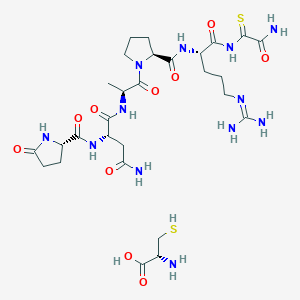
![(4R,4aR,7S,7aR,12bS)-7,9-dimethoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline](/img/structure/B1623151.png)
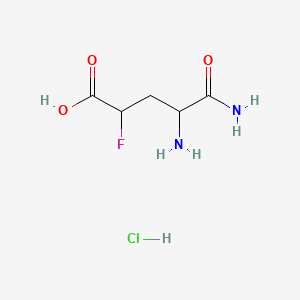

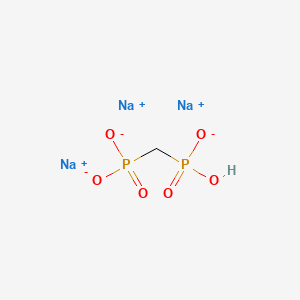
![(2E)-2-[(3,4-dihydroxyphenyl)methylidene]-4,6-dihydroxy-1-benzofuran-3-one](/img/structure/B1623161.png)

